molecular formula C8H4BrClO2S2 B1651577 3-Bromo-1-benzothiophene-2-sulfonyl chloride CAS No. 128852-11-9

3-Bromo-1-benzothiophene-2-sulfonyl chloride

Cat. No.: B1651577
CAS No.: 128852-11-9
M. Wt: 311.6 g/mol
InChI Key: XWBNYRFXRRDTBI-UHFFFAOYSA-N
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Description

3-Bromo-1-benzothiophene-2-sulfonyl chloride is a chemical compound with the CAS Number: 128852-11-9 . It has a molecular weight of 311.61 and its IUPAC name is 3-bromobenzo[b]thiophene-2-sulfonyl chloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H4BrClO2S2/c9-7-5-3-1-2-4-6(5)13-8(7)14(10,11)12/h1-4H . This code provides a specific textual identifier for the compound’s molecular structure.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 311.61 . It’s important to note that the compound is moisture sensitive .

Scientific Research Applications

Synthesis of Sulfonyl Chlorides and Heterocyclic Compounds

3-Bromo-1-benzothiophene-2-sulfonyl chloride has been utilized in the facile synthesis of sulfonyl chlorides, which are pivotal intermediates in organic synthesis. The aqueous chlorination of aryl methoxymethyl sulfides, easily prepared from bromophenyl methoxymethyl sulfides, yields several benzenesulfonyl and arylmethanesulfonyl chlorides in excellent yields, demonstrating the compound's role in introducing sulfonyl groups into aromatic compounds (Dong-Wook Kim et al., 1992). Moreover, the efficient and direct synthesis of benzothiophene oxides and benzothiophenes from related bromo compounds through selective processes highlights its versatility in heterocyclic compound formation (Seiya Uchida et al., 2020).

Development of Molecular Tools

A notable application includes the efficient bromocyclization process of ortho-substituted arylmethyl sulfide, promoted by N-methyl-pyrrolidin-2-one hydrotribromide, leading to the synthesis of polyhalogenated benzothiophene derivatives. These derivatives serve as platforms for various arylations and further functionalizations, offering rapid access to a small library of 2,3-disubstituted benzothiophenes, indicating the compound's utility in building complex molecular structures for further scientific exploration (Guangkuan Zhao et al., 2017).

Catalysis and Reaction Media

Research has also focused on the use of sulfonyl chlorides, including this compound, in catalysis and as reaction media. For instance, 1-butyl-3-methylimidazolium chloroaluminate ionic liquids have been used as unconventional reaction media and Lewis acid catalysts for Friedel-Crafts sulfonylation reactions. This approach has shown enhanced reactivity and nearly quantitative yields of diaryl sulfones under ambient conditions, pointing towards the compound's significance in facilitating sulfonylation reactions and potentially enhancing the efficiency of synthetic protocols (S. Nara et al., 2001).

Safety and Hazards

3-Bromo-1-benzothiophene-2-sulfonyl chloride is considered hazardous. It causes severe skin burns and eye damage, and may cause respiratory irritation . It’s also important to note that contact with water liberates toxic gas .

Properties

IUPAC Name

3-bromo-1-benzothiophene-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClO2S2/c9-7-5-3-1-2-4-6(5)13-8(7)14(10,11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWBNYRFXRRDTBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)S(=O)(=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80569307
Record name 3-Bromo-1-benzothiophene-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80569307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128852-11-9
Record name 3-Bromo-1-benzothiophene-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80569307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-1-benzothiophene-2-sulfonyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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